3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, an azetidine ring, and an oxazolidine-2,4-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3,5-Dimethylisoxazole-4-carbonyl chloride: This intermediate is prepared by reacting 3,5-dimethylisoxazole with thionyl chloride under reflux conditions.
Coupling with Azetidine: The 3,5-dimethylisoxazole-4-carbonyl chloride is then reacted with azetidine in the presence of a base such as triethylamine to form the corresponding azetidinyl derivative.
Cyclization to Oxazolidine-2,4-dione: The final step involves the cyclization of the azetidinyl derivative with oxazolidine-2,4-dione under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of greener solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes, potentially inhibiting their activity by binding to the active site. The azetidine and oxazolidine-2,4-dione moieties may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylisoxazole-4-carboxylic acid
- 3,5-Dimethylisoxazole
- 4-Amino-3,5-dimethylisoxazole
Uniqueness
Compared to similar compounds, 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azetidine ring, in particular, enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in drug discovery .
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-6-10(7(2)20-13-6)11(17)14-3-8(4-14)15-9(16)5-19-12(15)18/h8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMURPMDNLPUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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